![molecular formula C20H22N2O3 B304459 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304459.png)
3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione, also known as MPD, is a chemical compound that has been studied for its potential applications in scientific research. MPD is a member of the pyrrolidine class of compounds, which have been found to have a range of biological activities. In
Mécanisme D'action
The mechanism of action of 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione is not fully understood, but it is believed to involve the inhibition of the dopamine transporter. This inhibition leads to an increase in the concentration of dopamine in the brain, which can have a range of effects on behavior and cognition. 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione has also been shown to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems.
Biochemical and Physiological Effects:
3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione has been found to have a range of biochemical and physiological effects in animal models and in vitro studies. These effects include changes in dopamine and serotonin levels, alterations in gene expression, and changes in neural activity. 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione has also been found to have effects on behavior, including changes in locomotor activity, anxiety-like behavior, and reward-seeking behavior.
Avantages Et Limitations Des Expériences En Laboratoire
3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione has several advantages for use in lab experiments, including its high purity and potency, its ability to selectively target the dopamine transporter, and its potential as a lead compound for drug development. However, there are also limitations to the use of 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione in lab experiments, including its potential for toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione, including further studies of its mechanism of action, its potential as a therapeutic agent for addiction and other neurological disorders, and its potential as a lead compound for drug development. Other areas of future research could include studies of the effects of 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione on other neurotransmitter systems, the development of new synthesis methods for 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione, and the exploration of its potential for use in other areas of scientific research.
Conclusion:
In conclusion, 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione, or 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione, is a valuable compound for scientific research with potential applications in neuroscience, pharmacology, and medicinal chemistry. Its high purity and potency, combined with its ability to selectively target the dopamine transporter, make it a promising compound for further study. However, more research is needed to fully understand its mechanism of action and its potential as a therapeutic agent for addiction and other neurological disorders.
Méthodes De Synthèse
The synthesis of 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione involves several steps, including the reaction of 4-methoxyphenylacetonitrile with ethyl magnesium bromide, followed by the reaction of the resulting compound with p-tolyl isocyanate. The final step involves the reduction of the resulting compound with lithium aluminum hydride to yield 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione. This synthesis method has been optimized for high yield and purity, making 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione a valuable compound for scientific research.
Applications De Recherche Scientifique
3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione has been studied for its potential applications in several areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione has been found to have potential as a tool for studying the function of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. In pharmacology, 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione has been studied for its potential as a therapeutic agent for the treatment of addiction and other neurological disorders. In medicinal chemistry, 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione has been studied for its potential as a lead compound for the development of new drugs.
Propriétés
Nom du produit |
3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione |
|---|---|
Formule moléculaire |
C20H22N2O3 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
3-[2-(4-methoxyphenyl)ethylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H22N2O3/c1-14-3-7-16(8-4-14)22-19(23)13-18(20(22)24)21-12-11-15-5-9-17(25-2)10-6-15/h3-10,18,21H,11-13H2,1-2H3 |
Clé InChI |
SSUYIMLTMGYSGL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=C(C=C3)OC |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



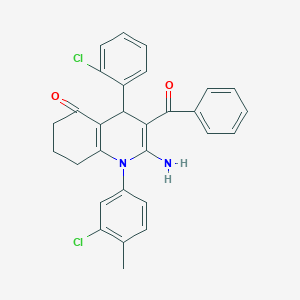
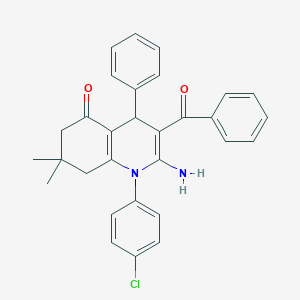
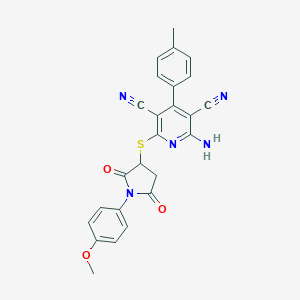

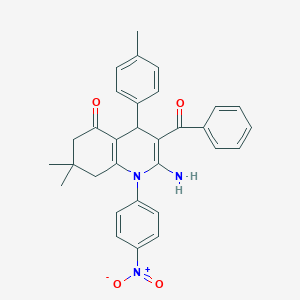
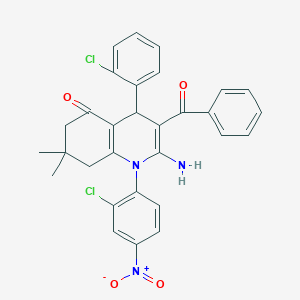


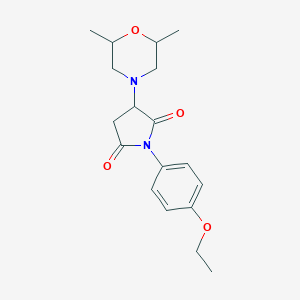
![Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate](/img/structure/B304391.png)
![1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304395.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304396.png)
![3-[(3,4-Dichlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304399.png)
![3-[(3-Chlorophenyl)methylamino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304401.png)